![molecular formula C9H6N2 B12881381 Pyrrolo[3,2-B]pyrrolizine CAS No. 440359-04-6](/img/structure/B12881381.png)
Pyrrolo[3,2-B]pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,2-B]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused bicyclic structure, which includes a pyrrole ring and a pyrrolizine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,2-B]pyrrolizine typically involves multicomponent reactions. One common method is the reaction of primary aromatic amines, aromatic aldehydes, and biacetyl, catalyzed by iron (III) perchlorate, leading to the formation of 1,2,4,5-tetraarylpyrrolo[3,2-B]pyrroles . Another approach involves the cyclization of acyclic precursors, which can be achieved through various cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of transition-metal-free strategies and solid-phase synthesis techniques can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[3,2-B]pyrrolizine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and conjugated double bonds within the compound’s structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, using reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
Pyrrolo[3,2-B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of Pyrrolo[3,2-B]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as kinase inhibitors, binding to the active sites of kinases and blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .
Comparaison Avec Des Composés Similaires
Pyrrolo[3,4-C]pyridine: Known for its biological activity, particularly in reducing blood glucose levels.
Pyrrolo[3,2-B]quinoxaline:
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness: Pyrrolo[3,2-B]pyrrolizine stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
440359-04-6 |
|---|---|
Formule moléculaire |
C9H6N2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
pyrrolo[3,2-b]pyrrolizine |
InChI |
InChI=1S/C9H6N2/c1-2-8-6-7-3-4-10-9(7)11(8)5-1/h1-6H |
Clé InChI |
GQOCYIPXLJEFTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C=C3C2=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



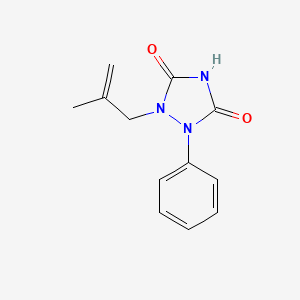
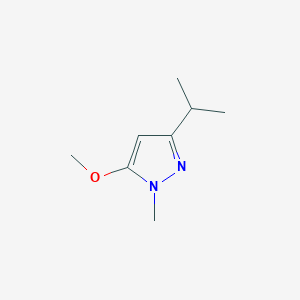
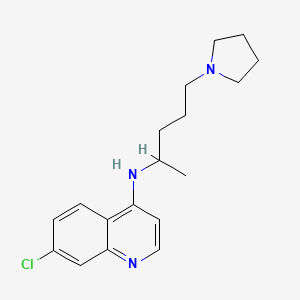
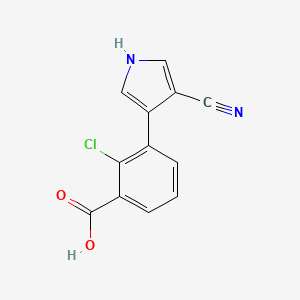
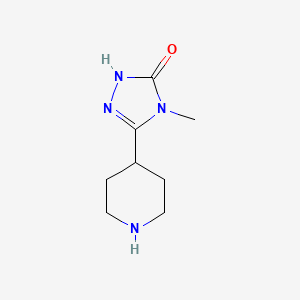



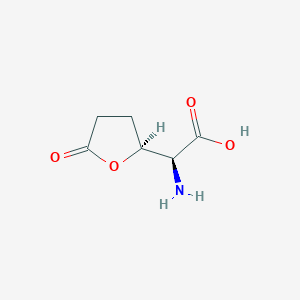
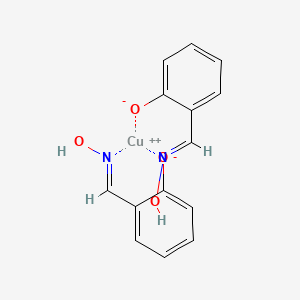
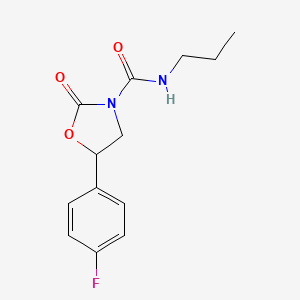

![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
